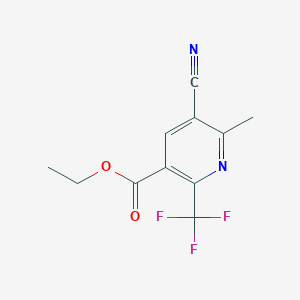

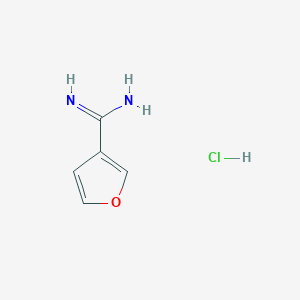

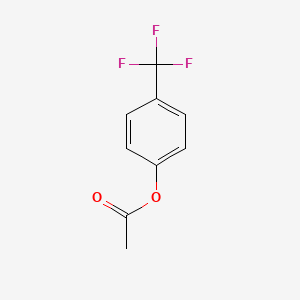

![molecular formula C11H13ClN2O4S B1303544 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine CAS No. 53162-43-9](/img/structure/B1303544.png)

1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" is a sulfonamide derivative that is part of a broader class of compounds known for their diverse biological activities. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. Piperidine, a six-membered ring with one nitrogen atom, is a common structural motif in many pharmaceuticals and is known for its versatility in drug design due to its conformational stability and ability to mimic the peptide bond .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the case of piperidine derivatives, this can be achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . The synthesis of related compounds has been demonstrated, where the piperidine ring is functionalized with various substituents to yield compounds with potential antimicrobial properties . The synthesis process is often followed by characterization using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, shows that the piperidine ring adopts a chair conformation, which is a common and stable conformation for this type of ring . The geometry around the sulfonyl group (S atom) is typically distorted tetrahedral . The crystal structures can provide insights into the conformational preferences and potential intermolecular interactions that may be relevant for the biological activity of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present on the aromatic ring and the piperidine moiety. These reactions can include further substitution reactions, where different electrophiles react with the oxygen or nitrogen atoms present in the molecule . The nature of the substituents on the aromatic ring can significantly influence the reactivity and the resulting biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the aromatic ring can affect the compound's solubility, boiling point, and melting point. The piperidine ring's chair conformation contributes to the molecule's stability and can influence its binding to biological targets . The spectroscopic properties, such as IR and NMR spectra, provide valuable information about the functional groups present and can be used to confirm the identity and purity of the synthesized compounds .

Applications De Recherche Scientifique

Anticancer Activity

One significant application of derivatives similar to "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" is in the development of potential anticancer agents. For instance, research by Rehman et al. (2018) focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These compounds demonstrated strong anticancer activities in vitro, suggesting their potential therapeutic usefulness upon further in vivo studies (Rehman et al., 2018).

Antimicrobial Activity

Another application involves the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which displayed significant antimicrobial activities. The study conducted by Vinaya et al. (2009) highlighted these derivatives' efficacy against bacterial and fungal pathogens affecting tomato plants, indicating their potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Compounds related to "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" have also been explored for their enzyme inhibition properties, with potential therapeutic implications. For example, Khalid et al. (2013) synthesized 2-O-substituted derivatives and evaluated their bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, finding them to have promising activity, especially against butyrylcholinesterase (Khalid et al., 2013).

Corrosion Inhibition

In the field of materials science, derivatives of "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" have been investigated for their potential as corrosion inhibitors. Sankarapapavinasam et al. (1991) studied the effect of piperidine and its derivatives on the corrosion of copper in sulfuric acid, demonstrating their efficacy in reducing corrosion rates (Sankarapapavinasam et al., 1991).

Orientations Futures

The future directions for “1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPKFPRPNYXJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377650 |

Source

|

| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine | |

CAS RN |

53162-43-9 |

Source

|

| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

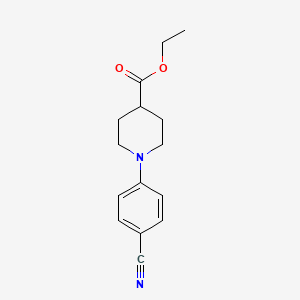

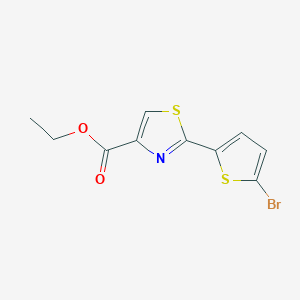

![(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine](/img/structure/B1303473.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)